Physicochemical properties of 3-Amino-3-benzodioxol-5-yl-propionic acid
Physicochemical properties of 3-Amino-3-benzodioxol-5-yl-propionic acid
An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic Acid
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. As a molecule incorporating a chiral center, a zwitterionic amino acid structure, and the biologically significant benzodioxole moiety, a thorough understanding of its properties is critical for its application in organic synthesis and pharmaceutical research. This document synthesizes available data with established analytical methodologies, offering both a reference for known values and a practical guide for empirical determination. We delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Introduction and Strategic Importance
3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid is a non-proteinogenic β-amino acid. The 1,3-benzodioxole functional group is a key structural motif present in numerous natural products and pharmacologically active compounds, including the natural product safrole.[1] Its derivatives have demonstrated a wide array of biological activities.[1] Therefore, understanding the fundamental physicochemical characteristics of this compound is a prerequisite for its rational use in drug design, formulation development, and synthetic chemistry.
Properties such as solubility, pKa, and lipophilicity govern the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate. Thermal stability and spectroscopic identity are crucial for quality control and manufacturing. This guide is structured to provide not just data, but a foundational understanding of how these properties are interconnected and experimentally verified.
Chemical Identity and Core Structure
A clear definition of the molecular entity is the cornerstone of any physicochemical analysis.
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IUPAC Name: 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid
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Synonyms: 3-(1,3-benzodioxol-5-yl)-beta-alanine[2]
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Molecular Formula: C₁₀H₁₁NO₄[3]
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Molecular Weight: 209.20 g/mol [4]
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CAS Numbers: Several CAS numbers have been associated with this compound and its isomers, including 72071-75-1[3], 129042-60-0[2], and 32161-31-2 for the (S)-enantiomer.[4][6] Researchers should verify the specific isomer and salt form they are working with.
The molecule possesses a chiral center at the C3 carbon, meaning it can exist as (R) and (S) enantiomers. Unless an enantioselective synthesis is employed, the compound is typically produced as a racemic mixture.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical data for 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid. It is important to note that many of these values are computationally predicted and require experimental verification for mission-critical applications.
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₁₁NO₄ | - |
| Molecular Weight | 209.20 g/mol | Mass Spectrometry[4] |
| Melting Point | 236.5-237 °C ((S)-enantiomer) | Experimental[6] |
| Calculated logP | -1.4 (XLogP3) | Computational[4] |
| pKa (Carboxyl) | ~2-3 (Estimated) | Potentiometric Titration |
| pKa (Amino) | ~9-10 (Estimated) | Potentiometric Titration |
| Appearance | White crystalline solid | Visual Inspection[5] |
In-Depth Physicochemical Characterization
Ionization Behavior (pKa)
Expertise & Experience: As an amino acid, this molecule is zwitterionic. It possesses both a weakly acidic carboxylic acid group and a weakly basic amino group. The pKa values dictate the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor binding. The carboxylic acid pKa (pKa₁) is expected to be in the range of 2-3, while the ammonium pKa (pKa₂) is expected to be around 9-10. The isoelectric point (pI), where the net charge is zero, can be calculated as the average of pKa₁ and pKa₂.[7]
Trustworthiness through Protocol: Accurate pKa determination is essential. Potentiometric titration is the gold-standard method. It involves monitoring the pH of a solution of the compound as a titrant (e.g., NaOH) is added incrementally. The points of half-equivalence correspond to the pKa values.
Workflow for pKa Determination and Ionization States
Caption: Ionization states of the amino acid at different pH ranges.
Lipophilicity (Partition Coefficient, logP)
Expertise & Experience: The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity.[8] It is a key predictor of a drug's ability to cross biological membranes. A negative logP value indicates hydrophilicity, while a positive value indicates lipophilicity.[8] The calculated XLogP3 value of -1.4 suggests the compound is predominantly hydrophilic, which is consistent with its zwitterionic amino acid structure.[4] However, computational models can vary, and experimental verification is paramount.
Trustworthiness through Protocol: The shake-flask method followed by HPLC analysis is a reliable, albeit low-throughput, method for logP determination. It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then quantifying the concentration in each phase.
Solubility Profile
Expertise & Experience: Solubility is a critical, and often limiting, factor in drug development.[9] The zwitterionic nature of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid suggests that its aqueous solubility will be highly pH-dependent. Minimum solubility is expected at its isoelectric point (pI), where the net charge is zero, minimizing favorable interactions with water. Solubility will increase at pH values significantly above or below the pI, where the compound exists as a charged salt.
Trustworthiness through Protocol: The equilibrium shake-flask method is the most common and accepted technique for determining thermodynamic solubility.[10] An excess of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The supernatant is then filtered and analyzed to determine the concentration of the dissolved compound.
Thermal Properties (Melting Point, DSC/TGA)
Expertise & Experience: Thermal analysis provides information on melting, decomposition, and polymorphism. Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, identifying phase transitions like melting.[11] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating decomposition or desolvation.[12] The reported melting point of 236.5-237 °C for the (S)-enantiomer suggests high thermal stability, typical for crystalline amino acids with strong intermolecular hydrogen bonding.[6]
Trustworthiness through Protocol: A combined TGA/DSC analysis provides a comprehensive thermal profile. TGA can first identify any mass loss due to residual solvent or decomposition prior to melting. DSC can then accurately determine the melting point (as the onset of the endothermic peak) and the enthalpy of fusion. This dual analysis helps to distinguish a true melt from a melt-decomposition event.[13]
General Physicochemical Characterization Workflow
Caption: A logical workflow for comprehensive physicochemical analysis.
Spectroscopic Profile
Expertise & Experience: Spectroscopic techniques provide an unambiguous fingerprint for structural confirmation and purity assessment.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzodioxole ring (typically δ 6.7-6.9 ppm), the methylene protons of the dioxole ring (a singlet around δ 5.9-6.0 ppm), the methine proton at C3 (a multiplet), and the methylene protons at C2 (diastereotopic protons, appearing as a complex multiplet). The amine and carboxylic acid protons are often broad and may exchange with D₂O.[14]
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¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 10 distinct carbon environments, including the characteristic signal for the carboxylic acid carbonyl (δ > 170 ppm), carbons of the aromatic ring, and the aliphatic carbons of the propionic acid backbone.
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Infrared (IR) Spectroscopy: The IR spectrum is defined by its functional groups. Key expected absorbances include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch (~1700-1725 cm⁻¹), N-H bending from the amine (~1500-1650 cm⁻¹), and C-O stretches from the dioxole ring (~1250 and 1040 cm⁻¹).
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Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the exact mass of 209.0688 Da.[4] Common fragmentation patterns in ESI-MS would include the neutral loss of water (-18 Da) and the loss of the carboxyl group as CO₂ (-44 Da).
Standardized Experimental Protocols
The following protocols are provided as a baseline for experimental determination. All procedures should be performed under calibrated instrumentation and by trained personnel.
Protocol: Thermodynamic Solubility by Shake-Flask Method
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Preparation: Add an excess amount of the solid compound (~5-10 mg) to a known volume (e.g., 2 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a glass vial.
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid must be confirmed visually at the end of the period.
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Sampling & Filtration: Withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove all undissolved solids.
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Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
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Causality Check: Run the experiment for different time points (e.g., 24h, 48h, 72h). If the measured concentration remains constant, it validates that equilibrium has been reached.
Protocol: pKa Determination by Potentiometric Titration
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Solution Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
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Titration Setup: Place the solution in a jacketed beaker with a calibrated pH electrode and a magnetic stirrer.
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Acidic Titration: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M) while recording the pH after each incremental addition. This will protonate the carboxylate and determine pKa₁.
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Basic Titration: In a separate experiment, titrate a fresh solution with a standardized solution of NaOH (e.g., 0.1 M) to deprotonate the ammonium group and determine pKa₂.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the volume required to reach the equivalence point has been added.[15]
Protocol: logP Determination by Shake-Flask/HPLC Method
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight. Use the corresponding layer for the experiment.
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Partitioning: Prepare a stock solution of the compound in one of the phases (e.g., water). Add a known volume of this stock solution to a vial containing a known volume of the other phase (e.g., a 1:1 volume ratio of octanol:water).
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Equilibration: Cap the vial and shake vigorously for at least 1 hour. Centrifuge the vial to ensure complete phase separation.
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Quantification: Carefully sample both the aqueous and organic layers. Quantify the concentration in each phase using a validated HPLC-UV method.
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Calculation: Calculate logP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water]).[8]
Conclusion and Forward Outlook
The physicochemical properties of 3-Amino-3-(1,3-benzodioxol-5-yl)propanoic acid define it as a crystalline, thermally stable, and hydrophilic β-amino acid. Its zwitterionic character makes its solubility highly dependent on pH. While computational data provides a useful starting point, the experimental protocols detailed herein are essential for generating the robust, high-quality data required for drug development and advanced chemical synthesis. The provided workflows and methodologies establish a self-validating framework for researchers to confidently characterize this and similar molecules, ensuring data integrity and accelerating research timelines.
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